molecular formula C17H25N5OS B4446436 2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide

2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide

Cat. No.: B4446436
M. Wt: 347.5 g/mol
InChI Key: QASOKNYGSCNKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a triazole derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide involves the inhibition of certain enzymes. Specifically, this compound inhibits the activity of enzymes involved in the biosynthesis of purines, which are essential components of DNA and RNA. By inhibiting these enzymes, this compound can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have anti-tumor properties, which suggests that it may have potential applications in the treatment of cancer. Additionally, this compound has been found to enhance the activity of certain drugs, which could make it useful in the development of new drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide in lab experiments is that it has been found to inhibit the activity of certain enzymes, which makes it useful in the study of biochemical pathways. Additionally, this compound has been found to have anti-tumor properties, which could make it useful in the study of cancer. However, one limitation of using this compound in lab experiments is that its biochemical and physiological effects are still being studied, which means that its full potential has not yet been realized.

Future Directions

There are several future directions for the study of 2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide. One direction is to further investigate its anti-tumor properties and explore its potential applications in the treatment of cancer. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound.

Scientific Research Applications

2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide has potential applications in scientific research. This compound has been found to inhibit the activity of certain enzymes, which makes it useful in the study of biochemical pathways. It has also been used in the study of cancer, as it has been found to have anti-tumor properties. Additionally, this compound has been used in the development of new drugs, as it has been found to enhance the activity of certain drugs.

Properties

IUPAC Name

2-(3-amino-5-ethylsulfanyl-1,2,4-triazol-4-yl)-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5OS/c1-6-13(22-16(18)20-21-17(22)24-7-2)15(23)19-14-11(4)8-10(3)9-12(14)5/h8-9,13H,6-7H2,1-5H3,(H2,18,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASOKNYGSCNKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2C(=NN=C2SCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide
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2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide
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2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide
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2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide
Reactant of Route 5
Reactant of Route 5
2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide
Reactant of Route 6
2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide

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